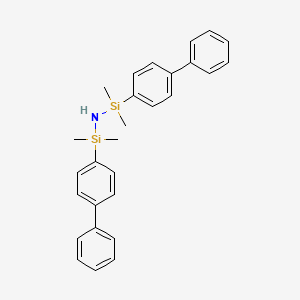

1,3-Bis(4-biphenyl)tetramethyldisilazane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds are integral to numerous scientific and technological fields. Their applications range from being essential building blocks and intermediates in organic synthesis to forming the basis of advanced materials. smolecule.com The distinct characteristics of the silicon-carbon bond, which is longer and weaker than a carbon-carbon bond, and the high affinity of silicon for oxygen, contribute to their unique chemical behavior. researchgate.net This has led to their use in a wide array of applications, including pharmaceuticals, electronics, and as protecting groups in complex chemical syntheses. elsevierpure.comresearchgate.net The ongoing exploration of organosilicon chemistry continues to yield novel compounds with tailored functionalities, driving innovation in materials science and synthetic methodology. researchgate.net

Overview of Disilazanes and Their Role in Synthetic and Materials Chemistry

Disilazanes are a class of organosilicon compounds characterized by a silicon-nitrogen-silicon (Si-N-Si) linkage. gelest.com This functional group imparts specific reactivity to the molecule, making disilazanes valuable reagents in both synthetic and materials chemistry. gelest.com One of the most well-known disilazanes, hexamethyldisilazane (B44280) (HMDS), is widely used as a silylating agent to protect reactive functional groups such as alcohols, amines, and thiols during chemical reactions. gelest.comresearchgate.netresearchgate.net The Si-N bond in disilazanes can be cleaved under specific conditions, allowing for the introduction of silicon-containing moieties or the use of the nitrogen atom in the formation of new chemical bonds. gelest.com Furthermore, disilazanes serve as precursors for the synthesis of silicon nitride ceramics and as adhesion promoters in photolithography. researchgate.netnih.gov

Contextualizing 1,3-Bis(4-biphenyl)tetramethyldisilazane within Aryl-Substituted Silazane Derivatives

This compound belongs to the family of aryl-substituted silazane derivatives. In these compounds, one or more aryl groups are attached to the silicon atoms. The presence of the bulky and rigid biphenyl (B1667301) groups in this compound significantly influences its physical and chemical properties. smolecule.com Aryl-substituted silanes and silazanes are of particular interest in materials science for the development of polymers with enhanced thermal stability and specific optoelectronic properties. elsevierpure.com The biphenyl units can contribute to the formation of liquid crystalline phases or enhance the refractive index of resulting materials. The general structure of this compound, with its aryl substitution on the silicon atoms, positions it as a potentially valuable monomer for the synthesis of specialized polymers, such as polyimides and polysiloxanes, where high thermal resistance and specific mechanical properties are desired. tcichemicals.com

Properties and Synthesis of this compound

The utility of a chemical compound is intrinsically linked to its physical and chemical properties, as well as the methods available for its synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 916667-75-9 | gelest.com |

| Molecular Formula | C₂₈H₃₁NSi₂ | gelest.com |

| Molecular Weight | 437.73 g/mol | gelest.com |

| Melting Point | 74-76 °C | gelest.com |

| Boiling Point | 220-225 °C at 1 mmHg | gelest.com |

| Appearance | Solid | smolecule.com |

The synthesis of this compound can be achieved through various methods common in organosilicon chemistry. One potential route involves the reaction of a suitable biphenyl-substituted chlorosilane with ammonia (B1221849) or another amine. An alternative approach is the reaction of a biphenyl amine with a reactive disilazane, such as hexamethyldisilazane, often in the presence of a catalyst to drive the reaction to completion. smolecule.com

Research Findings and Applications

The primary and most well-documented application of this compound is as a protecting group in organic synthesis. smolecule.comgelest.com The bulky biphenyl groups provide steric hindrance, which can offer selectivity in the protection of specific functional groups within a complex molecule.

Table 2: Applications of this compound

| Application Area | Description | Reference |

| Organic Synthesis | Used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. | smolecule.comgelest.com |

| Materials Science | Potential precursor for the synthesis of high-performance polymers, such as polyimides and silicones, due to the presence of the biphenyl and disilazane functionalities. | smolecule.com |

| Microelectronics | Potential use in surface modification and as an adhesion promoter, similar to other disilazanes. | gelest.com |

While specific research articles detailing the extensive use of this compound are not abundant, its structural features suggest significant potential in the development of advanced materials. The incorporation of this compound as a monomer in polymerization reactions could lead to polymers with high thermal stability, desirable mechanical properties, and potentially interesting optical characteristics imparted by the biphenyl units. Further research in this area is warranted to fully explore the capabilities of this intriguing organosilicon compound.

Structure

3D Structure

Properties

IUPAC Name |

1-[[[dimethyl-(4-phenylphenyl)silyl]amino]-dimethylsilyl]-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NSi2/c1-30(2,27-19-15-25(16-20-27)23-11-7-5-8-12-23)29-31(3,4)28-21-17-26(18-22-28)24-13-9-6-10-14-24/h5-22,29H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIWORWKUPDZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)N[Si](C)(C)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 4 Biphenyl Tetramethyldisilazane

Established Synthetic Pathways to Disilazane Scaffolds

The core of the target molecule is the disilazane framework, characterized by a Si-N-Si linkage. The synthesis of this scaffold is a well-established area of main group chemistry, primarily achieved through reactions that form stable silicon-nitrogen bonds.

Aminolysis and Silylation Reactions for Si-N Bond Formation

The formation of the silicon-nitrogen bond is a critical step in synthesizing disilazanes. Aminolysis, the reaction of an amine with a silicon compound, is a primary method. researchgate.net For a molecule like 1,3-Bis(4-biphenyl)tetramethyldisilazane, the most direct conceptual pathway involves the reaction of a precursor, 4-biphenylyldimethylchlorosilane, with an ammonia (B1221849) source. The reaction proceeds via nucleophilic substitution at the silicon center, where the nitrogen atom of the amine displaces the chlorine atom on the chlorosilane. Two equivalents of the chlorosilane react with one equivalent of ammonia to form the disilazane and ammonium (B1175870) chloride as a byproduct.

Alternatively, Si-N bonds can be formed through dehydrocoupling reactions, for instance, between a hydrosilane (containing a Si-H bond) and an amine (containing an N-H bond), often catalyzed by metals like magnesium. researchgate.net Silylation using potent silylating agents containing Si-N bonds, such as hexamethyldisilazane (B44280) (HMDS), is also a common strategy for introducing silyl (B83357) groups onto substrates with labile hydrogens, like alcohols or amines. unishivaji.ac.inresearchgate.net The reactivity of these silylating agents is a key factor in their effectiveness. unishivaji.ac.in The kinetics of these reactions often show a first-order dependence on the silicon compound, indicating that the rate-determining step is the nucleophilic substitution at the silicon atom. researchgate.netunishivaji.ac.in

Integration of Biphenyl (B1667301) Moieties into Disilazane Structures

The biphenyl groups in this compound are not typically added to a pre-existing disilazane. Instead, the synthesis strategically begins with a silicon precursor that already contains the biphenyl moiety. The key intermediate is an aryl-substituted organosilane, specifically 4-biphenylyldimethylchlorosilane. gelest.com

The integration process, therefore, involves synthesizing this biphenyl-containing chlorosilane first. Once this precursor is obtained, the formation of the disilazane structure proceeds via the aminolysis reactions described previously. This modular approach allows for the construction of complex, symmetrically substituted disilazanes by first preparing the desired aryl-substituted silane (B1218182) and then linking two units together through a nitrogen bridge.

Catalytic Approaches in the Synthesis of Aryl-Substituted Organosilicon Compounds

The synthesis of the essential precursor, 4-biphenylyldimethylchlorosilane, relies heavily on modern catalytic methods. These reactions are crucial for efficiently forming the silicon-carbon bond that attaches the biphenyl group to the dimethylsilyl fragment and for constructing the biphenyl ring system itself.

Role of Transition Metal Catalysis in Silicon-Carbon Bond Formation (e.g., Hydrosilylation)

Transition metals play a central role in the formation of silicon-carbon bonds, offering efficient and selective catalytic pathways. sciencesconf.org Hydrosilylation, the addition of a Si-H bond across an unsaturated bond like a C=C double bond, is a cornerstone of organosilicon chemistry, frequently employing platinum-based catalysts. sciencesconf.orgacs.org While powerful, the reliance on precious metals like platinum has spurred research into catalysts based on more abundant first-row transition metals like copper and nickel. nih.govacs.org

Catalytic silylation of arenes provides a direct route to aryl-silicon bonds. These reactions can proceed through the activation of C-H or C-X (where X is a halide) bonds. thieme-connect.de Transition metals such as rhodium, iridium, ruthenium, and palladium are effective catalysts for these transformations. thieme-connect.de For instance, nickel-catalyzed cross-coupling of silicon nucleophiles with alkyl halides can form C-Si bonds under mild conditions. nih.gov These catalytic methods are indispensable for creating the aryl-silane bond found in the 4-biphenylyldimethylsilyl precursor.

Palladium-Catalyzed Cross-Coupling Methodologies for Biphenyl Integration (e.g., Suzuki, Stille, Ullmann)

The biphenyl moiety itself is constructed using powerful palladium-catalyzed cross-coupling reactions. These methods have revolutionized the formation of C-C bonds between aryl groups. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. youtube.com It is widely used due to the mild reaction conditions, commercial availability of reagents, and tolerance of various functional groups. youtube.comnih.gov To form a biphenyl group, phenylboronic acid could be coupled with a bromobenzene (B47551) derivative.

Stille Coupling: This method involves the reaction of an organostannane (organotin compound) with an organohalide. nih.gov Like the Suzuki reaction, it is versatile and tolerates many functional groups, but the toxicity of the tin byproducts is a significant drawback. nih.gov

Ullmann Reaction: The traditional Ullmann reaction involves the copper-mediated coupling of two aryl halides, often requiring harsh, high-temperature conditions. Modern variants use palladium catalysis, allowing the reaction to proceed under much milder conditions and reducing unwanted homocoupling. nih.govacs.org

These reactions are typically used to synthesize the biphenyl group which is then silylated, or to couple a phenyl group to an existing phenylsilane (B129415) to create the biphenylsilyl structure.

| Coupling Reaction | Key Reagents | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) + Organohalide (R'-X) | Palladium | Mild conditions, low toxicity of byproducts, high functional group tolerance. youtube.comnih.gov | Boronic acids can sometimes be unstable. |

| Stille | Organostannane (e.g., R-SnBu₃) + Organohalide (R'-X) | Palladium | High functional group tolerance, stable reagents. nih.gov | High toxicity of organotin reagents and byproducts. nih.gov |

| Ullmann (Modern) | Two Organohalides (R-X + R'-X) | Palladium/Copper | Avoids pre-formation of organometallic reagents. nih.gov | Can be prone to homocoupling; scope can be limited. acs.org |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of the precursors for this compound requires careful optimization of several reaction parameters. researchgate.net For the palladium-catalyzed cross-coupling reactions, key variables include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the specific ligand used can dramatically influence reaction efficiency and scope. nih.gov

Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Mixtures of solvents are sometimes employed to achieve optimal results. nih.gov

Base: In reactions like the Suzuki coupling, the choice and concentration of the base (e.g., K₂CO₃, NaOH) are critical for activating the organoboron species. youtube.comorganic-chemistry.org

Temperature: While many modern coupling reactions can proceed at or near room temperature, some substrates may require heating to achieve a reasonable reaction rate. nih.govacs.org

Reactant Stoichiometry: The ratio of the coupling partners and the catalyst loading must be fine-tuned to maximize product formation while minimizing side reactions and cost.

Similarly, for the Si-C and Si-N bond-forming steps, parameters such as reaction time, temperature, and catalyst choice (if applicable) are crucial for ensuring a high conversion to the desired product. rsc.orgresearchgate.net

This compound as a Precursor in Molecular Design

The distinct structural features of this compound, namely the reactive Si-N bonds and the large, rigid biphenyl groups, make it a valuable precursor in the design and synthesis of more complex molecules. Its utility spans the creation of intricate organic frameworks and the development of novel organometallic structures.

Building Block for Complex Organic and Organometallic Structures

As a bifunctional molecule, this compound can serve as a foundational unit for the construction of larger, well-defined molecular architectures. The biphenyl units introduce rigidity and potential for π-π stacking interactions, which are desirable properties in the design of functional materials such as organic light-emitting diodes (OLEDs) and other organic electronics.

While specific examples of the direct use of this compound in the synthesis of complex organic structures are not extensively documented in publicly available literature, its role as a silylating agent is well-established. researchgate.net Silylation is a crucial technique in organic synthesis for protecting reactive functional groups like alcohols, amines, and thiols. researchgate.netnih.gov The bulky biphenyl groups on this particular disilazane can offer unique selectivity and stability to the protected intermediates, facilitating multi-step syntheses of complex organic molecules.

In the realm of organometallic chemistry, N-silylated amines, including disilazanes, are recognized for their utility in catalysis. rsc.org The electronic properties of the nitrogen atom are modified upon silylation, which can influence the catalytic activity of metal complexes derived from them. Although direct applications of this compound in forming specific organometallic catalysts are not widely reported, the general reactivity of N-silylated amines suggests its potential as a ligand precursor. The Si-N bond can be cleaved to generate a coordinated amine, or the entire disilazane can coordinate to a metal center.

The synthesis of silylated oligomeric poly(ether-azomethine)s from monomers containing biphenyl moieties highlights the utility of related silicon-containing biphenyl structures in creating processable polymers with interesting optical and electrical properties. rsc.org This suggests a potential application for this compound as a monomer or co-monomer in polymerization reactions to impart specific characteristics to the resulting polymer chains.

Analogous Disilazane and Siloxane Derivatives in Synthetic Transformations

The synthetic utility of this compound can be further understood by examining the transformations of analogous disilazane and siloxane derivatives.

Disilazane Derivatives:

Disilazanes, in general, are versatile reagents in organic and polymer chemistry. A review of R3Si-NH-SiR3-type disilazanes highlights their role not only as silylating agents but also as sources of nitrogen in various chemical transformations. gelest.com The reactivity of the Si-N bond allows for its cleavage under specific conditions, enabling the incorporation of the nitrogen atom into new molecular frameworks.

For instance, the synthesis of novel polyimides, a class of high-performance polymers, often involves the use of diamine monomers. tcichemicals.comresearchgate.net While not a direct analogue, the structural motif of a biphenyl diamine is central to many of these materials. The silylation of such diamines with reagents like this compound could be a strategic step to enhance their solubility and processability during polymerization.

Furthermore, the synthesis of functional polymers often relies on the precise control of polymerization reactions. researchgate.net Disilazane-based precursors can play a role in achieving this control. For example, 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane has been used in a one-pot reaction to synthesize a flame retardant that can be covalently incorporated into waterborne polyurethane. acs.org This demonstrates the potential of disilazane and disiloxane (B77578) derivatives to act as functional building blocks in polymer chemistry.

Siloxane Derivatives:

Siloxanes, which feature Si-O-Si linkages, are another important class of analogous compounds. The polymerization of alkoxysilanes and organoalkoxysilanes is a key process in the production of silicone polymers. mdpi.com The kinetics and mechanisms of these polymerization reactions are crucial for controlling the final properties of the materials.

The synthesis of heterotelechelic silicones, which have different functional groups at each end of the polymer chain, has been achieved using silane-based initiators. nih.gov This level of control over polymer architecture is essential for creating advanced materials with tailored properties. While distinct from disilazanes, the principles of controlled polymerization involving silicon-based monomers are relevant to understanding the potential of this compound in polymer synthesis.

The table below provides a comparative overview of the functional roles of disilazane and siloxane derivatives in synthetic transformations.

| Derivative Class | Key Functional Role | Example Applications |

| Disilazanes | Silylating Agents, Nitrogen Source, Monomers | Protecting group chemistry, Synthesis of nitrogen-containing heterocycles, Precursors for polyimides and flame retardants researchgate.netgelest.comtcichemicals.comacs.org |

| Siloxanes | Monomers for Silicones, Functional Polymer Building Blocks | Production of silicone elastomers and resins, Synthesis of heterotelechelic polymers, Surface modification agents nih.govmdpi.com |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 1,3-Bis(4-biphenyl)tetramethyldisilazane is expected to show distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) groups and the aliphatic protons of the methyl groups attached to the silicon atoms.

Aromatic Region (approx. 7.0-8.0 ppm): The biphenyl moiety contains a system of interconnected aromatic rings. The protons on these rings will appear as a series of complex multiplets in the downfield region of the spectrum. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the neighboring phenyl ring and the silyl (B83357) group. For comparison, the protons of unsubstituted biphenyl typically resonate between 7.3 and 7.6 ppm. rtilab.com The substitution at the 4-position would lead to a more complex splitting pattern than that of simple benzene.

Aliphatic Region (approx. 0.0-0.5 ppm): The four methyl groups attached to the two silicon atoms are in an aliphatic environment. Due to the electronegativity of the silicon and nitrogen atoms, these protons are expected to be shielded and appear as a sharp singlet in the upfield region of the spectrum. The integration of this signal would correspond to twelve protons. For instance, the methyl protons on similar tetramethyldisiloxane structures show signals in this upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Biphenyl-H | 7.0 - 8.0 | Multiplet | Complex pattern due to coupling between aromatic protons. |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Aromatic Region (approx. 120-150 ppm): The biphenyl groups will show a number of signals in the aromatic region. The carbon atoms directly bonded to the silicon (ipso-carbons) and the carbons at the junction of the two phenyl rings are expected to have distinct chemical shifts compared to the other aromatic carbons. Based on data for biphenyl and its derivatives, multiple signals are expected in this region. nih.govoregonstate.edu Quaternary carbons, those not bonded to any protons, will typically show weaker signals. huji.ac.ilmnstate.edu

Aliphatic Region (approx. 0-5 ppm): A single signal is anticipated in the upfield region corresponding to the four equivalent methyl carbons attached to the silicon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Biphenyl-C (quaternary) | 135 - 150 | Includes ipso-carbons and ring junction carbons. Signals may be weak. |

| Biphenyl-C (CH) | 120 - 135 | Multiple signals expected for the protonated aromatic carbons. |

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon atoms, providing crucial information about the disilazane backbone. berkeley.edumdpi.comjeol.comucsb.edu The chemical shift of the silicon nucleus is highly sensitive to its local electronic environment, including the nature of the substituents and the Si-N-Si bond angle. For this compound, a single resonance is expected in the typical range for disilazanes, confirming the presence of a symmetric Si-N-Si linkage. The precise chemical shift would be influenced by the electron-withdrawing nature of the biphenyl groups.

Table 3: Predicted ²⁹Si NMR Data for this compound

| Silicon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. rtilab.comepa.govmdpi.comresearchgate.netmdpi.combeilstein-journals.orgnih.govresearchgate.netspectroscopyonline.com

IR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present. rtilab.com Key expected vibrations include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

C=C stretching of the aromatic rings: In the 1450-1600 cm⁻¹ region.

Si-N-Si stretching: A strong, characteristic band typically found in the 900-1000 cm⁻¹ region for disilazanes.

Si-C stretching: Around 700-850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. mdpi.comgelest.com The symmetric stretching of the biphenyl rings would be expected to give a strong Raman signal. The Si-N-Si symmetric stretch would also be Raman active.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | > 3000 | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | < 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Strong (IR & Raman) |

| Si-N-Si Asymmetric Stretch | 900 - 1000 | Inactive/Weak | Strong (IR) |

| Si-N-Si Symmetric Stretch | Inactive/Weak | 450 - 600 | Strong (Raman) |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. wikipedia.orgntu.edu.tw For this compound (C₂₈H₃₁NSi₂), the molecular weight is approximately 437.73 g/mol . rsc.org In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 437. The fragmentation pattern would likely involve the cleavage of the Si-N and Si-C bonds. Common fragments would include ions corresponding to the loss of a methyl group (M-15), the biphenyl group, or cleavage of the disilazane backbone.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution (e.g., Gel Permeation Chromatography, GPC)

The assessment of purity and the determination of molecular weight distribution are critical aspects of characterizing this compound. Chromatographic techniques, particularly Gel Permeation Chromatography (GPC), serve as powerful tools for these analytical objectives. While specific, detailed GPC data for this compound is not extensively available in public literature, the principles of these techniques and data from analogous organosilicon compounds provide a strong framework for understanding its characterization.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a principal method for determining the molecular weight and molecular weight distribution of polymeric materials. nih.govresearchgate.net This technique separates molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved sample is passed through a column packed with a porous gel; larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. bitesizebio.com The retention time is thus inversely proportional to the molecular size.

For a compound like this compound, which may exist as a monomer or as part of an oligomeric or polymeric mixture, GPC is invaluable for assessing its molecular integrity. The presence of a single, sharp peak would indicate high purity and a narrow molecular weight distribution, characteristic of a discrete compound. Conversely, a broad peak or the presence of multiple peaks would suggest a wider distribution of molecular weights, indicating the presence of oligomers or impurities. researchgate.net

The selection of the GPC column is crucial and is based on the expected molecular weight range of the sample. For low-molecular-weight compounds like this compound and its potential oligomers, columns with smaller pore sizes are employed to achieve optimal separation. nih.gov A common mobile phase for organosilicon compounds is an organic solvent such as tetrahydrofuran (B95107) (THF) or toluene, in which the sample is soluble. epo.org Detection is typically accomplished using a refractive index (RI) detector, which is sensitive to changes in the refractive index of the eluent as the sample passes through. epo.org

Detailed Research Findings:

The data obtained from a GPC analysis is typically presented in a chromatogram, which plots detector response against retention time. From this, several key parameters can be calculated, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a very narrow distribution of molecular weights, which is desirable for a pure compound. For commercially available this compound, a purity of 95% has been reported, suggesting that the bulk of the material consists of the target molecule, with a small percentage of impurities or oligomers. wikipedia.org

To illustrate the type of data obtained from GPC analysis of organosilicon compounds, the following hypothetical data tables are presented. It is crucial to note that this data is representative and not actual experimental data for this compound.

Table 1: Illustrative GPC Parameters for an Aromatic Silane (B1218182) Compound

| Parameter | Value |

| Column | Polystyrene-divinylbenzene (PS-DVB) |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Temperature | 35 °C |

Table 2: Illustrative Molecular Weight Data for a Representative Organosilicon Compound

| Sample | Retention Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Main Peak | 15.2 | 430 | 440 | 1.02 |

| Minor Peak (Oligomer) | 13.8 | 850 | 870 | 1.02 |

In addition to GPC, other chromatographic techniques like gas chromatography (GC) can be employed for purity assessment, particularly for volatile silazane compounds. tandfonline.comusm.edu For GC analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for the detection of organic compounds. usm.edu The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Reactivity Profiles and Applications in Functional Group Protection

Mechanisms of Silylation and Desilylation Reactions

The introduction of a silyl (B83357) group, or silylation, onto a molecule containing an active hydrogen (such as in alcohols, amines, or thiols) and its subsequent removal, or desilylation, are fundamental processes in its use as a protecting group. These reactions typically proceed through nucleophilic substitution at the silicon atom. highfine.com

The mechanism of silylation often involves the activation of the silicon-nitrogen bond in the disilazane. In the case of 1,3-Bis(4-biphenyl)tetramethyldisilazane, the substrate with the active hydrogen (e.g., an alcohol, R-OH) attacks one of the silicon atoms. This process is often catalyzed by the addition of various catalysts, including trimethylchlorosilane (TMS-Cl), ammonium (B1175870) chloride, or lithium chloride. gelest.com The reaction with hexamethyldisilazane (B44280) (HMDS), a related compound, liberates ammonia (B1221849) as a byproduct, and it is plausible that this compound behaves similarly. gelest.com The general reactivity of silylating agents is influenced by the leaving group on the silicon, with a general trend of: CN > OTf > I > Br > Cl >> CF₃CONH > CH₃CONH > R₂N > RO. gelest.com

Desilylation, the removal of the silyl protecting group, is a critical step to regenerate the original functional group. The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. nih.gov Generally, bulkier groups increase stability. The cleavage of silyl ethers is typically achieved under acidic or basic conditions or, most commonly, with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu The exceptional strength of the silicon-fluorine bond (around 141 kcal/mol) provides a strong thermodynamic driving force for this reaction. organic-chemistry.org The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate intermediate, which then breaks down to release the alcohol and the fluorosilane. organic-chemistry.org Phenyl-substituted silyl ethers can exhibit different reactivity compared to their alkyl counterparts; they may be more reactive under basic conditions but more stable under acidic conditions. gelest.com

This compound as a Protecting Group for Active Hydrogens

This compound serves as an effective protecting group for reactive hydrogens found in a variety of functional groups. gelest.comgelest.com The introduction of the 4-biphenylyldimethylsilyl group can be achieved in high yield, and this group is stable across a wide array of reaction conditions. gelest.com A key advantage of silyl protecting groups is the ability to remove them selectively in the presence of other functional groups. gelest.com

Alcohols and phenols are frequently protected as silyl ethers to prevent their interference in reactions targeting other parts of a molecule. highfine.comgelest.com this compound is utilized for the protection of alcohols and phenols. gelest.comgelest.com The resulting 4-biphenylyldimethylsilyl ethers exhibit a stability profile that allows for subsequent chemical transformations. The steric bulk of the biphenyl (B1667301) group plays a significant role in the stability of the protected alcohol. nih.gov The deprotection of these silyl ethers can be achieved under specific conditions, allowing for the regeneration of the hydroxyl group when needed. gelest.com While specific reaction conditions and yields for the protection of various alcohols and phenols with this compound are detailed in specialized technical literature, the general principle involves the reaction of the alcohol or phenol (B47542) with the disilazane, often in the presence of a catalyst. gelest.comgelest.com

Amines and thiols, which contain reactive N-H and S-H bonds, respectively, can also be protected using this compound. gelest.com The resulting silylamines and silylthioethers mask the nucleophilicity and acidity of these functional groups, enabling a broader range of synthetic transformations on the molecule. The principles of protection and deprotection are analogous to those for alcohols, with the stability of the protected group being a key consideration. gelest.com The selective deprotection of silylated amines and thiols is crucial in complex syntheses. gelest.com

Carboxylic acids can be protected as silyl esters, although this application is generally less common for silyl groups due to their lability under even mildly acidic or basic aqueous conditions. gelest.com However, this compound is listed as a protecting agent for carboxylic acids. gelest.com The resulting silyl esters would mask the acidic proton and the nucleophilicity of the carboxylate. The deprotection would regenerate the carboxylic acid under specific cleavage conditions. gelest.com

Regioselectivity and Chemoselectivity in Reactions Involving the Disilazane Moiety

The concepts of regioselectivity and chemoselectivity are critical when multiple reactive sites are present in a substrate molecule. While specific studies on the regioselectivity and chemoselectivity of this compound are not widely available in the public domain, general principles of silylating agents can be applied.

The steric hindrance provided by the bulky 4-biphenyl groups on the silicon atoms of this compound is expected to play a major role in its reactivity and selectivity. nih.gov In molecules with multiple hydroxyl groups (diols, polyols), silylating agents often exhibit a preference for the less sterically hindered hydroxyl group. For instance, the triisopropylsilyl (TIPS) group, which is highly sterically demanding, shows excellent selectivity in the silylation of compounds with more than one hydroxyl group. gelest.com It is reasonable to infer that the 4-biphenylyldimethylsilyl group would also exhibit a degree of steric control in its reactions.

Chemoselectivity, the preferential reaction of one functional group over another, is also influenced by the steric and electronic properties of the silylating agent. Silylating agents can be chosen to selectively protect one type of functional group in the presence of another. For example, it is possible to selectively protect an alcohol in the presence of a less reactive functional group. The specific conditions for achieving such selectivity with this compound would likely be found in detailed technical documentation. gelest.com

Comparative Analysis with Other Silicon-Based Protecting Agents (e.g., Hexamethyldisilazane, 1,3-Diphenyltetramethyldisilazane)

The utility of this compound as a protecting group can be better understood through comparison with other common silicon-based agents like Hexamethyldisilazane (HMDS) and 1,3-Diphenyltetramethyldisilazane. The primary differences lie in the steric and electronic effects of the substituents on the silicon atom, which in turn affect the stability and reactivity of the corresponding silyl ethers.

| Protecting Group | Silylating Agent | Key Features | Relative Stability |

| 4-Biphenylyldimethylsilyl | This compound | - Bulky biphenyl group provides significant steric hindrance. - Phenyl substitution can influence electronic properties. gelest.com | Expected to be high due to steric bulk. nih.gov |

| Trimethylsilyl (B98337) (TMS) | Hexamethyldisilazane (HMDS) | - Smallest silyl protecting group. - Readily introduced and removed. gelest.com | Least stable among common silyl ethers. highfine.com |

| Phenyldimethylsilyl | 1,3-Diphenyltetramethyldisilazane | - Phenyl group offers different electronic properties compared to alkyl groups. - Sterically less demanding than the biphenyl derivative. | Stability is influenced by the electronic effects of the phenyl group. gelest.com |

Hexamethyldisilazane (HMDS) is one of the most common and least sterically hindered silylating agents, used to introduce the trimethylsilyl (TMS) group. gelest.com TMS ethers are the least stable among the common silyl protecting groups and are easily cleaved, often by mild acid or base. highfine.com This makes them suitable for temporary protection where robust stability is not required.

1,3-Diphenyltetramethyldisilazane introduces the phenyldimethylsilyl group. The phenyl substituent introduces different electronic properties compared to the purely alkyl substituents of TMS. Phenyl-substituted silyl ethers can be more stable under acidic conditions but may be more readily cleaved under basic conditions compared to their alkyl counterparts. gelest.com

This compound offers a significantly more sterically hindered protecting group due to the bulky biphenyl moieties. This increased steric bulk is expected to confer greater stability to the resulting silyl ethers compared to TMS and phenyldimethylsilyl ethers. nih.gov This enhanced stability would be advantageous in multi-step syntheses where the protecting group must endure a variety of reaction conditions before its intended removal. The choice between these and other silylating agents ultimately depends on the specific requirements of the synthetic route, including the desired level of stability and the conditions for selective deprotection. harvard.edugelest.com

Advanced Applications in Materials Science and Polymer Chemistry

Integration into Functional Organic Silicon Polymers and Copolymers

The incorporation of silicon-based moieties into organic polymers is a well-established strategy to enhance material properties. The biphenyl-substituted disilazane serves as a specialized monomer for creating high-performance organosilicon polymers.

Organofunctional silanes are versatile molecules that act as molecular bridges between organic polymers and inorganic materials. garzantispecialties.com They typically feature a reactive organic group and an inorganic-functional alkoxysilane group in the same molecule. garzantispecialties.com The fundamental mechanism involves the hydrolysis of reactive groups on the silicon atom (like alkoxy groups or, in the case of disilazanes, the Si-N bond) to form silanols (Si-OH). These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds or react with hydroxyl groups on the surface of inorganic substrates. garzantispecialties.com

Key strategies for modifying polymers using silane (B1218182) precursors like 1,3-Bis(4-biphenyl)tetramethyldisilazane include:

Coupling and Adhesion Promotion : Silanes can be used to treat the surface of inorganic fillers (like glass fibers or minerals) before they are mixed with an organic resin. This improves adhesion and enhances the mechanical and electrical properties of the resulting composite material. sinosil.com

Direct Addition to Resins : The silane can be added directly to the organic resin during polymerization or compounding. sinosil.com For instance, a silyl-functionalized polymer can be synthesized by reacting a hydroxyl-terminated organic polymer with an isocyanato-functional silane. google.com The biphenyl (B1667301) groups in the target compound offer enhanced thermal stability and specific electronic functionalities to the resulting polymer.

Hydrosilylation : This process involves the addition of a silicon-hydride (Si-H) bond across a double or triple bond. While the target disilazane does not have an Si-H bond, it is a precursor to molecules that can participate in or be formed via hydrosilylation, a common method for creating organosilicon materials at room temperature without catalysts or photoinitiation. nih.gov

The development of high molecular weight organosilicon compounds is driven by the need for materials with superior performance characteristics. The inclusion of rigid aromatic structures, such as the biphenyl group, within a flexible siloxane or polysilane backbone is a key strategy.

The biphenyl moiety imparts high thermal stability and desirable electronic properties, while the silicon component provides flexibility, solubility, and high chemical resistance. rsc.org For example, porous organic polymers (POPs) have been synthesized using tetrahedral silicon-centered monomers like tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane. nih.gov These materials demonstrate high thermal stability and porosity, making them suitable for applications like carbon dioxide sorption. nih.gov Although using a different synthetic route, this illustrates how biphenyl-silicon building blocks can be used to construct large, functional network polymers. nih.gov The process for creating silyl-terminated polymers often involves reacting hydroxyl-functional prepolymers with isocyanato-functional silanes, which can be catalyzed by bismuth or zinc compounds to yield moisture-curable elastomers with excellent storage stability. google.com

Design and Synthesis of Siloxane-Hybrid Materials for Optoelectronic Systems

The combination of rigid, light-emitting organic chromophores with flexible, processable siloxane chains has led to a new class of hybrid materials for optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs).

In OLED technology, the host material in the emissive layer plays a critical role in device efficiency and longevity. An ideal host must possess high thermal stability, a high triplet energy level (to prevent energy loss from the phosphorescent dopant), and balanced charge transport capabilities. researchgate.netacs.org

Arylsilanes and siloxanes are extensively used as components in OLEDs due to their excellent thermal and chemical stability, good solubility, and ability to form stable amorphous films. rsc.org The non-planar silicon moiety can effectively interrupt π-conjugation, which helps to maintain a high triplet energy level. rsc.org

The biphenyl core is a well-known hole-transporting unit. nih.govacs.org When combined with an electron-transporting moiety, it can form a bipolar host material that facilitates balanced electron and hole transport, leading to improved OLED performance and stability. researchgate.net Materials incorporating a biphenyl unit often exhibit high glass transition temperatures (Tg > 100 °C) and decomposition temperatures (Td > 400 °C), ensuring morphological stability during device operation. ep2-bayreuth.dersc.orgnoctiluca.eu For instance, a bipolar host (BTBP) conjugating two electron-transporting triazole moieties on a hole-transporting biphenyl core achieved a maximum external quantum efficiency (EQE) of 30.2% in a sky-blue phosphorescent OLED. acs.org

Table 1: Performance of Biphenyl-Based Host Materials in OLEDs

| Host Material | Dopant/Emitter | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Ref. |

| Host 6 (Carbazole Biphenyl) | Ir(dbfmi) (Blue) | 8.7 | - | - | ep2-bayreuth.de |

| MBPTRZ (Bipolar Biphenyl) | FIrpic (Blue) | 7.0 | 6.3 | 16.3 | ep2-bayreuth.de |

| mDPPICz1 (Bipolar Biphenyl Pyrimidine) | Green Phosphor | 21.7 | 87.1 | 75.8 | rsc.org |

| BTBP (Bistriazole Biphenyl) | FIrpic (Sky-Blue) | 30.2 | 62.8 | 65.9 | acs.org |

| TPA-L-BN (Bipolar Biphenyl Carbonitrile) | Phosphor/TADF | 23.4 | 53.6 | 57.1 | rsc.org |

The functionalization of rigid organic molecules with flexible oligodimethylsiloxane (ODMS) chains is an effective strategy for creating materials that are liquid crystalline or liquid at room temperature. researchgate.net Polydimethylsiloxane (PDMS) is known for its high flexibility and low glass transition temperature (Tg), which typically requires temperatures below -70 °C for crystallization. nih.gov

By attaching siloxane chains to a rigid core like biphenyl, the resulting incompatibility between the flexible inorganic siloxane and the rigid organic part drives nanophase separation and self-assembly into highly ordered structures. researchgate.net This can lead to the formation of lamellar or columnar liquid crystalline phases. researchgate.net For example, hydrogen-bonded dimers of a siloxane-azobenzene carboxylic acid self-assemble into lamellar structures with sub-5 nm features. researchgate.net In some cases, this functionalization can suppress crystallization entirely, yielding materials that are liquid at room temperature. This has been demonstrated in cholesteric liquid crystal siloxanes used for temperature-responsive photonic coatings, which exhibit reversible color shifts. tue.nl The use of photodimerization to cross-link a linear PDMS polymer liquid has also been shown to induce crystallization at room temperature, forming millimeter-sized polycrystalline structures. nih.gov

Role in Supramolecular Chemistry and Coordination Polymers

The biphenyl unit is a foundational building block in supramolecular chemistry due to its rigidity, linearity, and ability to be functionalized. This makes it an excellent linker for constructing complex, multi-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgnih.govmdpi.com

A prominent application is in the assembly of platinum-based supramolecular structures. nih.govsemanticscholar.org For example, rectangular platinum metallacycles have been synthesized in a stepwise manner. mdpi.com This process starts with the creation of a binuclear platinum-biphenyl complex, which then reacts with various 4,4'-bipyridine (B149096) derivative bridging ligands to form the final rectangular supramolecular coordination complexes. mdpi.com These structures are stabilized by intermolecular stacking and have tunable photophysical properties, making them interesting for applications in light-emitting diodes and sensors. mdpi.comrsc.org

Table 2: Examples of Coordination Polymers from Biphenyl-Based Linkers

| Linker Type | Metal Ion(s) | Ancillary Ligand | Dimensionality | Ref. |

| Biphenyl-dicarboxylate | Co(II) | 1,10-phenanthroline | 0D (Dimer) | acs.orgnih.gov |

| Biphenyl-dicarboxylate | Mn(II) | 1,10-phenanthroline | 3D | acs.orgnih.gov |

| Biphenyl-dicarboxylate | Zn(II) | 2,2'-bipyridine | 1D | acs.orgnih.gov |

| Biphenyl-dicarboxylate | Zn(II) | 4,4'-bipyridine | 3D | acs.orgnih.gov |

| Biphenyl-dicarboxylate | Pb(II) | None | 1D | acs.org |

| Biphenyl-dicarboxylate | Ag(I) | None | 2D | acs.org |

| Biphenyl-dicarboxylate | Nd(III) | None | 1D | acs.org |

| Biphenyl-tetraphosphonate | Eu(III), Gd(III) | None | 2D | mdpi.comnih.gov |

Self-Assembly Processes Directed by Biphenyl and Disilazane Units

The self-assembly of molecules into ordered supramolecular structures is a powerful strategy for developing new functional materials. In this compound, both the biphenyl and disilazane units play a role in directing these processes.

Biphenyl Units: The rigid and planar nature of biphenyl groups facilitates strong π-π stacking interactions, which are a primary driving force for self-assembly. These interactions encourage the molecules to arrange into ordered, often fibrillar or lamellar, nanostructures. rsc.org The introduction of biphenyl units into molecular design is a common strategy to induce super-helical structures and control the morphology of self-assembled aggregates. researchgate.net The specific arrangement and resulting chiroptical properties of such assemblies can be finely tuned through molecular design, highlighting the importance of the biphenyl core in creating complex supramolecular polymers. nih.gov

Formation of Metal-Organic Frameworks (MOFs) and Chelate Polymers

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic ligand is critical as it dictates the topology, porosity, and functionality of the resulting framework.

While this compound is not a conventional ligand for MOF synthesis due to the lower coordinating ability of the disilazane nitrogen compared to carboxylates or azoles, its structural motifs are highly relevant. Biphenyl-based ligands, particularly those functionalized with carboxylic acids like [1,1'-Biphenyl]-4,4'-dicarboxylic acid, are widely used to construct stable and porous MOFs. strem.comnih.gov

The potential use of this compound in this field would likely involve its chemical modification into a more suitable ligand, for instance, by functionalizing the biphenyl rings with coordinating groups. Alternatively, the disilazane bond's reactivity could be harnessed in post-synthetic modification of MOFs. The bulky biphenyl groups are advantageous in creating large pores and channels within the framework, which is desirable for applications in gas storage and separation. lookchem.com The synthesis of multifunctional MOFs often relies on tuning the ligand's structure to control properties like gas adsorption and luminescence. nih.gov

Contribution to Novel Molecular Glasses and Amorphous Materials with Defined Architectures

Molecular glasses are amorphous solids that lack the long-range order of crystalline materials. They are formed when molecules are unable to pack into a regular crystal lattice upon cooling from a liquid state. The structure of this compound is conducive to the formation of such materials.

The two large, rigid biphenyl groups attached to the central silicon atoms create a bulky, non-planar structure. This molecular shape inhibits efficient crystal packing, increasing the likelihood of forming a stable amorphous glass upon solidification. The defined architecture, with rigid aromatic sections and a flexible silazane core, allows for the creation of materials with predictable properties but without the brittleness or grain boundaries associated with polycrystalline solids. The presence of the bulky biphenyl groups is a key feature that could make this compound a useful precursor for developing new organic materials with interesting properties in material science. smolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 916667-75-9 |

| Molecular Formula | C₂₈H₃₁NSi₂ |

| Molecular Weight | 437.73 g/mol |

| Melting Point | 74-76 °C |

| Boiling Point | 220-225 °C at 1 mmHg |

| Appearance | White to off-white solid |

| Purity | ≥ 95% |

Data sourced from Gelest, Inc. gelest.com

Surface Modification and Coating Technologies Utilizing Disilazane Functionality

The disilazane functionality is highly effective for surface modification, a key application in advanced materials and microelectronics. gelest.com Organosilanes and silazanes are widely used to alter the surface properties of various substrates, particularly those bearing hydroxyl (-OH) groups, such as glass, silicon wafers, and metal oxides. researchgate.net

The primary reaction involves the cleavage of the Si-N bond in the disilazane and its reaction with surface hydroxyls. This process forms a stable, covalent Si-O-substrate bond, effectively grafting a layer of the molecule onto the surface. researchgate.net In the case of this compound, this reaction anchors the tetramethyldisiloxane unit to the surface, leaving the biphenyl groups oriented outwards.

This surface functionalization leads to several beneficial changes:

Hydrophobicity: The large, nonpolar biphenyl groups create a hydrophobic surface, repelling water. This is crucial for applications such as anti-fouling or moisture-barrier coatings. dtu.dk

Adhesion Promotion: By acting as a molecular bridge, these molecules can improve the adhesion between an inorganic substrate and an organic polymer overcoat. researchgate.net

Controlled Surface Energy: The modification allows for precise control over the surface energy, which is critical for applications in microfabrication, biosensors, and specialized coatings. researchgate.net

The use of disilazanes like Hexamethyldisilazane (B44280) (HMDS) for creating uniform, flat, and hydrophobic surfaces is well-established. researchgate.net this compound offers the potential to create even more robust and tailored surfaces due to the properties of the biphenyl groups.

Table 2: Summary of Applications and Functional Group Roles

| Application Area | Key Functional Group(s) | Role of the Functional Group(s) |

| Self-Assembly | Biphenyl | Provides rigidity and directs assembly through π-π stacking. researchgate.netnih.gov |

| Disilazane | Acts as a flexible spacer, influencing molecular packing. | |

| Molecular Glasses | Biphenyl, Disilazane | The bulky, non-planar structure inhibits crystallization, promoting an amorphous state. smolecule.com |

| Surface Modification | Disilazane | Reacts with surface hydroxyl groups to form a covalent bond for grafting. researchgate.netresearchgate.net |

| Biphenyl | Forms the new outer surface, imparting hydrophobicity and other desired properties. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific published quantum chemical calculations detailing the electronic structure or predicting the reactivity of 1,3-Bis(4-biphenyl)tetramethyldisilazane.

However, based on studies of similar molecules, it is possible to outline the potential application of such methods. DFT calculations, for instance, are a powerful tool for understanding the electronic properties of molecules. nih.gov For a molecule like this compound, these calculations could predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, quantum chemical calculations could be used to generate molecular electrostatic potential (MEP) maps. These maps would visualize the electron density distribution across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, one might hypothesize that the nitrogen atom would be a region of high electron density, while the silicon atoms and aromatic rings would present a more complex electronic landscape.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature.

In a condensed phase, MD simulations could also be used to explore the intermolecular interactions between molecules of this compound. These interactions, which could include van der Waals forces and potential π-π stacking of the biphenyl (B1667301) groups, would govern the material's bulk properties. Studies on other siloxanes and biphenyl-containing compounds have successfully used these methods to understand packing in the solid state and behavior in solution. uni-regensburg.deresearchgate.net

Prediction of Spectroscopic Parameters and Reaction Pathways

There is a lack of theoretical predictions for the spectroscopic parameters (e.g., NMR, IR) and reaction pathways of this compound in the current body of scientific literature.

Computational chemistry offers methods to predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. For example, the vibrational frequencies from an optimized molecular geometry can be calculated to predict the appearance of an infrared (IR) spectrum. nih.govresearchgate.netscispace.com Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. scirp.org

Theoretically mapping reaction pathways is another powerful application of computational chemistry. rsc.orgsmu.edu For this compound, potential reactions could include hydrolysis of the Si-N bond or reactions involving the aromatic biphenyl groups. Computational methods could be used to calculate the activation energies for these potential pathways, thereby predicting the most likely reaction products under different conditions. nih.gov

Theoretical Elucidation of Structure-Property Relationships

Direct theoretical studies elucidating the structure-property relationships of this compound are not currently available.

The overarching goal of many computational studies is to establish clear relationships between a molecule's structure and its observable properties. For this compound, theoretical investigations could link its unique structural features—the bulky, electron-rich biphenyl groups and the flexible, polarizable disilazane core—to its potential applications. For instance, the presence of the biphenyl groups might suggest interesting optical or electronic properties. Computational studies could quantify these properties and guide the design of new materials. The study of structure-activity relationships in halogenated biphenyls, for example, has provided a unifying hypothesis for their structural specificity. nih.gov A similar approach for biphenyl-substituted disilazanes could prove equally insightful.

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems Utilizing Biphenyl-Disilazane Ligands

The development of new catalytic systems is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. The structural characteristics of 1,3-Bis(4-biphenyl)tetramethyldisilazane make it a promising candidate for the design of novel ligands for catalysis. The biphenyl (B1667301) moieties can provide steric bulk and electronic modulation to a metal center, while the nitrogen atoms of the disilazane can act as coordination sites. smolecule.com

Research into related biphenyl-containing ligands has demonstrated their efficacy in a variety of catalytic reactions. For instance, palladium complexes featuring biphenylphosphine ligands have shown remarkable activity in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic molecules. nih.gov Similarly, iridium complexes with biphenyl-2,2'-diyl ligands have been investigated for their redox activity, which is crucial for many catalytic cycles. capes.gov.br

While direct catalytic applications of this compound are still in the exploratory phase, the potential to use it as a precursor for new ligand architectures is significant. The reactive Si-N bond can be cleaved to allow for the introduction of various coordinating groups, leading to the formation of bespoke ligands for specific catalytic processes. The biphenyl groups, with their defined stereochemistry, could also be exploited in asymmetric catalysis, a field of immense importance in the pharmaceutical industry.

Exploration in Advanced Functional Materials for Energy and Sensing Applications

The unique combination of a conjugated biphenyl system and a flexible disiloxane-like backbone in this compound suggests its potential utility in advanced functional materials for energy and sensing applications. The biphenyl units are known for their favorable electronic and photophysical properties, making them suitable components for organic electronic devices.

In the realm of energy applications, biphenyl-containing compounds are actively researched as host materials in organic light-emitting diodes (OLEDs). The biphenyl structure provides good thermal stability and a high triplet energy, which are critical for the efficiency and longevity of phosphorescent OLEDs. rsc.org While specific studies on this compound in OLEDs are not yet prevalent, its structural similarity to other successful host materials suggests it could be a viable candidate. The tetramethyldisilazane portion could potentially influence film morphology and processability.

For sensing applications, the incorporation of this compound into polymer matrices or onto electrode surfaces could lead to novel chemical sensors. The biphenyl groups can interact with analytes through various mechanisms, including pi-pi stacking and hydrophobic interactions, leading to a detectable signal. The disilazane moiety, being sensitive to moisture and protic substances, could also be exploited for the development of humidity or pH sensors. gelest.com

Green Chemistry Approaches and Sustainable Synthetic Routes for Silazane Production

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chemical compounds. The production of silazanes, including this compound, traditionally involves methods that may not align with these principles. However, new research is paving the way for more sustainable synthetic routes.

One promising approach is the use of biocatalysis. For example, the enzyme-catalyzed synthesis of polysiloxanes has been demonstrated, offering a milder and more environmentally friendly alternative to traditional chemical methods. gelest.com While not yet applied to this compound specifically, this research opens the door to exploring enzymatic routes for the formation of Si-N bonds.

Another avenue for greener synthesis is the development of solvent-free or solvent-minimized reaction conditions. rsc.org The direct synthesis of organosilicon compounds from elemental silicon and organic halides is a well-established industrial process, and ongoing research aims to improve its efficiency and reduce its environmental impact. smolecule.com Additionally, the use of renewable starting materials is a key aspect of green chemistry. While the biphenyl moiety in the target compound is typically derived from petrochemical sources, future research could explore bio-based routes to this important structural motif. rsc.org

Integration into Responsive Materials and Soft Robotics

Responsive materials, also known as "smart" materials, can change their properties in response to external stimuli such as light, temperature, or pH. beilstein-journals.org The incorporation of this compound into polymer architectures could lead to the development of novel responsive materials with unique functionalities.

The biphenyl groups, when incorporated into a polymer backbone, can impart photoresponsive properties. libretexts.org Upon exposure to light of a specific wavelength, these groups can undergo conformational changes, leading to macroscopic changes in the material's shape or properties. This could be harnessed for applications in areas such as data storage, light-activated actuators, and controlled drug delivery.

The disilazane linkage, with its sensitivity to hydrolysis, could be used to create materials that respond to changes in humidity or pH. For example, a polymer containing these linkages could be designed to degrade or change its solubility in the presence of water, making it useful for applications such as biodegradable plastics or moisture-sensitive coatings. In the field of soft robotics, materials that can change their shape and stiffness on demand are highly sought after. The combination of the rigid biphenyl units and the flexible, potentially cleavable disilazane linkages in a polymer network could provide a mechanism for creating such materials.

Advanced Derivatization Strategies for Enhanced Material Performance and Analytical Capabilities

The reactivity of the Si-N bond in the tetramethyldisilazane moiety of this compound provides a versatile handle for advanced derivatization. smolecule.com This allows for the modification of the compound to enhance its properties for specific applications or to facilitate its analysis.

For material science applications, derivatization can be used to tune the solubility, thermal stability, and processing characteristics of the compound. For example, functional groups can be introduced that promote polymerization or cross-linking, leading to the formation of robust and durable materials. The biphenyl groups can also be functionalized to modify the electronic properties of the molecule, which is particularly relevant for applications in organic electronics.

From an analytical perspective, derivatization is a common technique used to improve the detection and quantification of compounds, particularly in gas chromatography (GC). sigmaaldrich.comyoutube.com The reactive nature of the disilazane makes this compound a potential silylating agent. Silylation can increase the volatility and thermal stability of analytes, making them more amenable to GC analysis. The presence of the biphenyl groups could also be advantageous, as they can provide a strong and specific signal in certain detectors.

| Compound Name |

| This compound |

| Palladium |

| Iridium |

| Polysiloxanes |

| Biphenylphosphine |

| Biphenyl-2,2'-diyl |

| Organic Light-Emitting Diodes (OLEDs) |

| Gas Chromatography (GC) |

Q & A

Basic: What are the standard synthetic protocols for preparing 1,3-bis(4-biphenyl)tetramethyldisilazane, and how are reaction conditions optimized?

Answer:

The synthesis typically involves silylation reactions using precursors like 1,3-divinyltetramethyldisilazane (DVTMDS) with biphenyl derivatives. Key steps include:

- Solvent selection : Dry DMSO or THF is used to prevent hydrolysis of silazane intermediates .

- Temperature control : Reactions are conducted at 60°C for 6–20 hours to ensure complete silylation while minimizing side reactions (e.g., cyclization) .

- Purification : Precipitation in methanol followed by vacuum drying yields a white solid product (≥95% purity by GC) .

Optimization variables : - Reagent ratios : Adjusting the ratio of silylating agents (e.g., DVTMDS to HMDS) impacts cross-linking efficiency in polymer networks .

- Stoichiometry : Excess biphenyl derivatives may be required to drive reactions to completion, as noted in analogous silazane syntheses .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

- GC analysis : Purity is confirmed via gas chromatography (≥95% GC purity), with deviations indicating unreacted precursors or siloxane byproducts .

- Spectroscopic characterization :

- Thermogravimetric analysis (TGA) : Stability up to 200°C validates suitability for high-temperature applications (e.g., polymer cross-linking) .

Advanced: What mechanistic insights explain the stability of this compound in catalytic systems involving transition metals?

Answer:

The compound’s stability arises from:

- Steric hindrance : Bulky biphenyl groups prevent metal coordination to the silazane backbone, reducing decomposition .

- Hydrogen bonding : In iron complexes, Fe–H∙∙∙N interactions stabilize intermediates, as observed in reactions with Fe(CO)₅ under UV light .

Methodological validation : - Kinetic studies : Monitoring reaction progress via FTIR or UV-vis spectroscopy reveals suppressed dehydrogenation rates compared to less hindered silazanes .

- Electrochemical analysis : Cyclic voltammetry shows no redox activity in the silazane backbone, confirming inertness in catalytic cycles .

Advanced: How do substituents on the silazane backbone (e.g., biphenyl vs. phenyl groups) influence its performance in surface modification applications?

Answer:

- Hydrophobicity : Biphenyl groups enhance hydrophobicity, as shown by contact angle measurements (>110° for biphenyl vs. 90° for phenyl derivatives) .

- Thermal stability : Biphenyl-substituted silazanes exhibit higher decomposition temperatures (Td = 250°C) compared to phenyl analogs (Td = 180°C) due to increased π-π stacking .

Experimental design : - Comparative studies : Parallel synthesis of phenyl- and biphenyl-substituted silazanes under identical conditions isolates substituent effects .

- Surface characterization : XPS or AFM quantifies surface coverage and roughness post-functionalization .

Advanced: What contradictions exist in reported reactivity data for this compound, and how can they be resolved?

Answer:

Contradictions :

- Solvent dependence : Some studies report incomplete silylation in THF , while others achieve full conversion in DMSO .

- Catalyst compatibility : Conflicting results on Pt-catalyzed hydrosilylation efficiency (50–90% yields) .

Resolution strategies : - Control experiments : Replicate reactions with standardized solvents, catalysts, and moisture levels to identify variables .

- In-situ monitoring : Use Raman spectroscopy to track silazane consumption rates and intermediate formation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to volatility (bp ~139°C) and potential release of NH₃ during hydrolysis .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory; silazanes can cause skin/eye irritation .

- Waste disposal : Neutralize with aqueous HCl before disposal to prevent exothermic reactions .

Advanced: How is this compound utilized in designing contamination-resistant coatings, and what metrics define success?

Answer:

- Application : Vapor-phase silanization with this silazane creates hydrophobic surfaces resistant to oil-based contaminants .

- Performance metrics :

- Ellipsometry : Measures coating thickness (target: 100–200 nm) .

- Contamination testing : Expose coatings to saturated oil vapor and quantify adhesion via tape-peel tests .

Basic: What are the key thermodynamic properties of this compound, and how are they determined?

Answer:

- Boiling point : ~139°C (predicted via group contribution methods) .

- LogP : ~0.93, indicating moderate hydrophobicity .

- Vapor pressure : 0.1 mmHg at 25°C (measured using a Knudsen effusion cell) .

Data sources : - NIST Chemistry WebBook : Provides validated thermodynamic data .

- DSC/TGA : Experimental determination of melting points and decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.